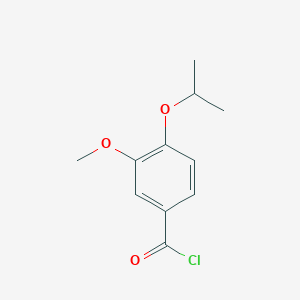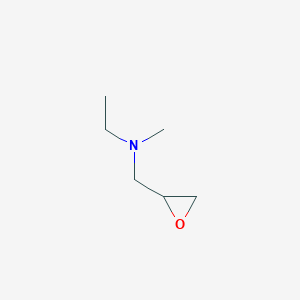
4-Isopropoxy-3-methoxybenzoyl chloride
Overview
Description
4-Isopropoxy-3-methoxybenzoyl chloride is a chemical compound with the CAS Number: 3535-39-5 . It has a molecular weight of 228.68 . The IUPAC name for this compound is 4-isopropoxy-3-methoxybenzoyl chloride .
Molecular Structure Analysis
The InChI code for 4-Isopropoxy-3-methoxybenzoyl chloride is1S/C11H13ClO3/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7H,1-3H3 . This compound contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aromatic), and 2 ethers (aromatic) . Physical And Chemical Properties Analysis
The boiling point of 4-Isopropoxy-3-methoxybenzoyl chloride is 152-154/4 Torr .Scientific Research Applications
Solvolysis in Microemulsions
4-Isopropoxy-3-methoxybenzoyl chloride, along with other benzoyl halides, has been studied for its reactivity in water-in-oil microemulsions. The study on solvolysis in AOT/isooctane/water systems revealed that the true rate constants for solvolysis at the interface decreased significantly with changes in the water-to-surfactant ratio. This behavior suggests a change in the electrophilic and nucleophilic characteristics of water in the microemulsion environment, impacting solvolysis rates and providing insights into the reactivity of such compounds in heterogeneous systems (Fernández et al., 2003).
Synthesis of Triazolones and NMR Calculations
The compound has been used in synthesizing 3-alkyl-4-(p-methoxybenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. The synthesized compounds were analyzed using various spectroscopic techniques and their acidity was investigated in non-aqueous solvents. Moreover, GIAO NMR calculations were performed to obtain isotropic nuclear magnetic shielding constants, providing valuable data for understanding the electronic properties of these compounds (Yüksek et al., 2008).
Understanding Solvolysis Rates
Studies on the solvolysis of 3,4,5-trimethoxy- and 2,4,6-trichlorobenzoyl chlorides, including 4-methoxybenzoyl chloride derivatives, have helped in understanding the factors affecting solvolysis rates. These studies employ extended Grunwald–Winstein equation correlation to elucidate the solvent nucleophilicity and ionizing power's impact on solvolysis rates, enhancing our understanding of reaction mechanisms in different solvent environments (Park & Kevill, 2011).
Safety And Hazards
properties
IUPAC Name |
3-methoxy-4-propan-2-yloxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHZNLYHOIKLTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601257735 | |
| Record name | 3-Methoxy-4-(1-methylethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxy-3-methoxybenzoyl chloride | |
CAS RN |
3535-39-5 | |
| Record name | 3-Methoxy-4-(1-methylethoxy)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3535-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-(1-methylethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-methylamine](/img/structure/B1451874.png)
![Ethyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B1451875.png)
![7-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole](/img/structure/B1451876.png)





![6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451889.png)
![1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid](/img/structure/B1451891.png)
